5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
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Overview
Description
5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a compound that features a pyrrolidine ring and a triazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly on the triazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also bind to various biological targets, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle with significant biological activity.
1,2,3-Triazole: Known for its stability and ability to participate in various chemical reactions.
Pyrrolidinone: Another nitrogen-containing heterocycle with diverse biological applications.
Uniqueness
5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2219419-35-7 |
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Molecular Formula |
C6H11ClN4 |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-2H-triazole;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-3-5(1)6-4-8-10-9-6;/h4-5,7H,1-3H2,(H,8,9,10);1H |
InChI Key |
YXDCHVGBTYOYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NNN=C2.Cl |
Purity |
0 |
Origin of Product |
United States |
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